molecular formula C12H12ClN3O B14004626 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine CAS No. 92577-10-1

5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine

Cat. No.: B14004626
CAS No.: 92577-10-1
M. Wt: 249.69 g/mol
InChI Key: ZNNPOCSSOXVCEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2,4-diaminopyrimidine with ethyl iodide in the presence of a base to introduce the ethoxy group at the 6-position. The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

    Substitution Products: Various substituted pyrimidines.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: It can be used in the design and synthesis of new pharmaceuticals with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Chloro-2,4-diaminopyrimidine
  • 6-Ethoxy-2-phenylpyrimidine
  • 5-Chloro-6-methoxy-2-phenylpyrimidin-4-amine

Comparison: Compared to similar compounds, 5-Chloro-6-ethoxy-2-phenylpyrimidin-4-amine is unique due to the presence of both the chloro and ethoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in various chemical reactions and applications .

Properties

CAS No.

92577-10-1

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

5-chloro-6-ethoxy-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3O/c1-2-17-12-9(13)10(14)15-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,14,15,16)

InChI Key

ZNNPOCSSOXVCEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1Cl)N)C2=CC=CC=C2

Origin of Product

United States

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